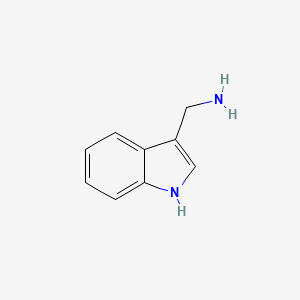

(1H-Indol-3-yl)methanamine

概述

描述

吲哚-3-甲胺,也称为色胺,是一种天然存在的化合物,存在于多种植物和动物中。它是氨基酸色氨酸的衍生物,其结构特征是吲哚环连接到乙胺链。该化合物由于其作为几种重要生物分子(包括神经递质和激素)的前体而具有重要意义。

准备方法

合成路线和反应条件: 吲哚-3-甲胺可以通过多种方法合成。一种常见的方法包括使用硼氢化钠等还原剂还原吲哚-3-乙醛。另一种方法包括在特定条件下对色氨酸进行脱羧反应 .

工业生产方法: 在工业环境中,吲哚-3-甲胺的生产通常涉及使用生物技术方法,包括使用特定细菌菌株发酵富含色氨酸的底物。这种方法因其效率和可持续性而更受青睐 .

化学反应分析

反应类型: 吲哚-3-甲胺会发生多种化学反应,包括:

氧化: 它可以被氧化形成吲哚-3-乙醛或吲哚-3-乙酸。

还原: 还原反应可以将其转化为更简单的胺类。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

主要产物:

氧化: 吲哚-3-乙醛,吲哚-3-乙酸。

还原: 更简单的胺类。

取代: 各种取代吲哚衍生物.

科学研究应用

Medicinal Chemistry

(1H-Indol-3-yl)methanamine serves as a precursor for synthesizing various biologically active compounds. Its structural similarity to neurotransmitters like serotonin allows it to interact with several biological targets, leading to potential therapeutic applications.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.34 μM against MCF-7 breast cancer cells, suggesting potent anticancer properties .

- Antiviral Properties : The compound has shown promise in inhibiting viral replication, making it a candidate for developing antiviral therapies .

- Neuropharmacological Effects : Due to its interaction with serotonin receptors, this compound is investigated for its potential in treating neurological disorders such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound is utilized to explore its effects on cellular processes:

- Cell Signaling Modulation : It influences pathways related to cell growth and survival by modulating gene expression and cellular metabolism .

- Enzyme Interactions : The compound has been shown to bind with high affinity to various enzymes and receptors, which is critical for understanding its mechanism of action in biological systems .

Industrial Applications

Beyond the laboratory, this compound finds use in industrial applications:

- Synthesis of Dyes and Pigments : The compound serves as a building block in the production of specialty chemicals, including dyes and pigments used in various industries .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Research

In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells. A notable study reported that certain derivatives reduced cell viability significantly in MCF-7 and Hs578T cell lines. Mechanistic analysis revealed that these compounds could disrupt the cell cycle and promote programmed cell death .

Case Study 2: Antiviral Potential

A preliminary investigation into the antiviral properties of this compound indicated its ability to inhibit specific viral enzymes. This property could be pivotal in developing treatments for viral infections such as hepatitis or influenza .

Case Study 3: Industrial Synthesis

The compound has been successfully employed as a precursor in synthesizing novel indole derivatives with enhanced biological activities. For example, researchers utilized this compound to create compounds that exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

作用机制

吲哚-3-甲胺主要通过与大脑中各种受体的相互作用发挥其作用。它作为血清素的前体,血清素是参与情绪调节、睡眠和其他生理过程的关键神经递质。该化合物的效应是通过激活血清素受体和随后的信号通路介导的 .

类似化合物:

吲哚-3-乙酸: 一种参与生长和发育的植物激素。

吲哚-3-甲醇: 以其抗癌特性而闻名。

3,3’-二吲哚甲烷: 在癌症预防中显示出潜在的治疗效果

独特性: 吲哚-3-甲胺由于其作为血清素和褪黑素的直接前体的作用而具有独特性,使其对神经传递和激素调节至关重要。其结构简单性和化学反应的多功能性也使其与其他吲哚衍生物有所区别 .

相似化合物的比较

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Known for its anticancer properties.

3,3’-Diindolylmethane: Exhibits potential therapeutic effects in cancer prevention

Uniqueness: Indole-3-methanamine is unique due to its role as a direct precursor to serotonin and melatonin, making it crucial for neurotransmission and hormonal regulation. Its structural simplicity and versatility in chemical reactions also distinguish it from other indole derivatives .

生物活性

(1H-Indol-3-yl)methanamine, also known as indole-3-methylamine, is a compound with significant biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by an indole ring substituted at the 3-position with a methanamine group. Its chemical formula is . This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable investigation evaluated various tris(1H-indol-3-yl)methylium salts, revealing their high activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The minimal inhibitory concentration (MIC) for these compounds ranged from 0.13 to 1.0 µg/mL, indicating potent antimicrobial properties.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism | Notes |

|---|---|---|---|

| Compound 1 | 0.25 | Staphylococcus aureus | High activity against Gram-positive bacteria |

| Compound 2 | 0.5 | Escherichia coli | Effective against certain Gram-negative bacteria |

| Compound 3 | 2.0 | Methicillin-resistant Staphylococcus aureus (MRSA) | Some activity noted |

The study indicated that the antimicrobial efficacy may be attributed to the ability of these compounds to disrupt microbial cell membranes, facilitating the entry of the compounds into bacterial cells .

Anticancer Activity

In addition to antimicrobial properties, this compound exhibits promising anticancer activity. A series of derivatives were synthesized and tested against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cells. One derivative demonstrated significant antiproliferative effects with IC50 values of 0.34 µM against MCF-7 cells .

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells and inhibition of tubulin polymerization, similar to the action of colchicine. This results in cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that certain derivatives had comparable activity to levofloxacin against resistant strains of Staphylococcus aureus . The ability to form pores in bacterial membranes was identified as a key factor in their effectiveness.

- Anticancer Research : In vitro studies showed that specific indole derivatives could significantly inhibit tumor growth in various cancer cell lines through apoptosis induction .

Toxicity and Safety Profile

While many derivatives exhibit low cytotoxicity towards human cells, some studies have reported higher cytotoxicity levels associated with certain compounds . Therefore, further investigations are necessary to optimize these compounds for therapeutic use while minimizing toxicity.

常见问题

Q. What are the established synthetic routes for (1H-Indol-3-yl)methanamine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. Three optimized methods include:

- Method 1 : Reaction of indole-3-carboxaldehyde with methylamine in methanol, catalyzed by NaBH₄, yielding 96% purity after HPLC purification .

- Method 2 : Condensation of indole derivatives with cyanomethyl chloride, followed by catalytic hydrogenation (54% yield) .

- Method 3 : Direct amination of 3-bromoindole using ammonia under high-pressure conditions (44% yield) .

Key Considerations : Solvent polarity (methanol vs. acetonitrile) and catalyst choice (NaBH₄ vs. Pd/C) critically affect yield. Characterization via ¹H/¹³C NMR, IR, and HPLC ensures structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Routine characterization includes:

- NMR Spectroscopy : ¹H NMR (δ 7.5–6.8 ppm for aromatic protons; δ 3.8 ppm for -CH₂-NH₂) and ¹³C NMR (δ 110–135 ppm for indole carbons) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (146.19 g/mol) with [M+H]⁺ peak at m/z 147.1 .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if crystalline) .

- HPLC : Validates purity (>95%) using C18 columns and UV detection at 280 nm .

Q. How can reaction conditions be optimized to enhance purity and scalability of this compound?

Advanced Research Question

Optimization strategies:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during reductive amination .

- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize the amine group .

- Catalyst Screening : Transition metals (e.g., Pd/C) improve selectivity in hydrogenation steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Validation : DOE (Design of Experiments) models predict optimal parameters for multi-gram synthesis .

Q. What mechanisms underlie the reported neuroprotective and anticancer activities of this compound derivatives?

Advanced Research Question

Mechanistic insights include:

- Neuroprotection : Analogues like HIOC activate Nrf2 pathways, reducing oxidative stress in hypoxia-induced neuronal damage .

- Anticancer Activity : Derivatives inhibit autophagy (via LC3-II suppression) or modulate PD-1/CTLA-4 immune checkpoints, sensitizing tumors to chemotherapy .

Methodological Approach : Use in vitro models (SH-SY5Y neurons, MCF-7 cancer cells) to quantify IC₅₀ values and validate targets via siRNA knockdown .

Q. How do substituent modifications influence the structure-activity relationship (SAR) of this compound?

Advanced Research Question

Key SAR findings:

- Electron-Withdrawing Groups (e.g., -Cl at position 7): Enhance binding to serotonin receptors (5-HT₂A) by increasing dipole interactions .

- Alkyl Chains (e.g., tert-butyl at position 2): Improve BBB permeability but reduce aqueous solubility .

- Amino Group Modifications : Acetylation (-NHCOCH₃) decreases activity, while methylation (-NMe₂) alters receptor selectivity .

Validation : Computational docking (AutoDock Vina) and radioligand binding assays quantify affinity shifts .

Q. How should researchers resolve contradictions in reported bioactivity data for indole derivatives?

Advanced Research Question

Common discrepancies arise from:

- Model Variability : In vitro vs. in vivo efficacy (e.g., HIOC shows neuroprotection in rodents but not in zebrafish) .

- Purity Issues : Impurities >5% (e.g., residual solvents) artificially inflate/deflate activity .

Resolution Strategies :

Q. What experimental approaches are used to study receptor-ligand interactions of this compound?

Advanced Research Question

Critical methods include:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to 5-HT receptors .

- Cryo-EM : Resolves conformational changes in GPCRs upon ligand binding .

- Fluorescence Polarization : Quantifies displacement of labeled ligands (e.g., FITC-tagged antagonists) .

Q. How does pH and temperature affect the stability of this compound in solution?

Advanced Research Question

Stability studies reveal:

- Acidic Conditions (pH <3) : Protonation of the amine group prevents oxidation but accelerates hydrolysis .

- Alkaline Conditions (pH >9) : Degradation via deamination occurs within 24 hours .

- Storage Recommendations : -20°C in anhydrous DMSO or ethanol (half-life >6 months) .

Q. How does this compound compare to halogenated or alkylated analogs in therapeutic potential?

Advanced Research Question

Comparative analysis:

- 7-Chloro Derivatives : Higher anticancer potency (IC₅₀ 8 µM vs. 25 µM in MCF-7) but lower solubility .

- 2-Methyl Derivatives : Improved metabolic stability (t₁/₂ 4.2 h vs. 1.8 h in human microsomes) .

Screening Workflow : Parallel synthesis of analogs followed by ADME-Tox profiling (e.g., hepatic clearance, CYP inhibition) .

Q. What advanced analytical methods are emerging for quantifying this compound in complex matrices?

Advanced Research Question

Innovative approaches:

- LC-HRMS : Enables detection at ng/mL levels in plasma with isotopic labeling (e.g., ¹³C-stable isotopes) .

- Microfluidic Sensors : Graphene-based electrodes detect nM concentrations via electrochemical oxidation .

- Cryo-EM Tomography : Maps distribution in cellular organelles (e.g., mitochondrial uptake) .

属性

IUPAC Name |

1H-indol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYGLMATGAAIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332897 | |

| Record name | (1H-Indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22259-53-6 | |

| Record name | Indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-3-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOL-3-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4P3UW7XBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 107 °C | |

| Record name | Indole-3-methanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。